Sulfopin
Übersicht
Beschreibung
PIN1-3, auch bekannt als Sulfopin, ist ein hochspezifischer kovalenter Inhibitor der Peptidyl-Prolyl-cis/trans-Isomerase NIMA-interagierende 1 (PIN1). PIN1 ist ein Enzym, das die Isomerisierung von phosphorylierten Serin/Threonin-Prolin-Motiven katalysiert, was zu Veränderungen der Proteinstruktur und -funktion führt. PIN1-3 hat aufgrund seiner Fähigkeit, die PIN1-Aktivität zu hemmen, die oft in verschiedenen Krebsarten überexprimiert wird, ein großes Potenzial in der Krebstherapie gezeigt .
Herstellungsmethoden
Die Synthese von PIN1-3 umfasst mehrere Schritte. Der chemische Name von PIN1-3 lautet 2-Chlor-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-neopentyl-acetamid. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:
Bildung des Tetrahydrothiophenrings: Dies beinhaltet die Reaktion eines geeigneten Vorläufers mit Schwefel, um den Tetrahydrothiophenring zu bilden.
Einführung der Dioxidogruppe: Der Tetrahydrothiophenring wird dann oxidiert, um die Dioxidogruppe einzuführen.
Anlagerung der Neopentylgruppe: Die Neopentylgruppe wird durch eine nukleophile Substitutionsreaktion eingeführt.
Chemische Reaktionsanalyse
PIN1-3 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Der Tetrahydrothiophenring kann oxidiert werden, um die Dioxidogruppe zu bilden.
Substitution: Die Neopentylgruppe wird durch eine nukleophile Substitutionsreaktion eingeführt.
Addition: Das Chloratom wird durch eine Additionsreaktion eingeführt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Schwefel, Oxidationsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die Zwischenverbindungen, die zum Endprodukt PIN1-3 führen .
Wissenschaftliche Forschungsanwendungen
PIN1-3 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere im Bereich der Krebstherapie. Es wurde gezeigt, dass es die Aktivität von PIN1 hemmt, das oft in verschiedenen Krebsarten, einschließlich des pankreatischen ductalen Adenokarzinoms und des Neuroblastoms, überexprimiert wird. PIN1-3 hat die Fähigkeit gezeigt, die Zellviabilität in Krebszellen zu reduzieren und die Tumorbildung in Tiermodellen zu verhindern .
Neben seiner Verwendung in der Krebstherapie wird PIN1-3 auch in der Erforschung der Proteinisomerisierung und ihrer Rolle in verschiedenen zellulären Prozessen eingesetzt. Es dient als wertvolles Werkzeug zum Verständnis der molekularen Mechanismen, die der Proteinfunktion und -regulation zugrunde liegen .
Wirkmechanismus
PIN1-3 entfaltet seine Wirkung durch kovalente Bindung an das aktive Zentrum von PIN1, wobei es speziell auf den Cysteinrest an Position 113 abzielt. Diese Bindung hemmt die Isomeraseaktivität von PIN1 und verhindert die Isomerisierung von phosphorylierten Serin/Threonin-Prolin-Motiven. Dadurch stört PIN1-3 die Konformationsänderungen in Zielproteinen, was zu Veränderungen ihrer Funktion und Stabilität führt. Dieser Mechanismus ist besonders effektiv in Krebszellen, wo die PIN1-Aktivität oft dysreguliert ist .
Wissenschaftliche Forschungsanwendungen
PIN1-3 has several scientific research applications, particularly in the field of cancer therapy. It has been shown to inhibit the activity of PIN1, which is often overexpressed in various cancers, including pancreatic ductal adenocarcinoma and neuroblastoma. PIN1-3 has demonstrated the ability to reduce cell viability in cancer cells and prevent tumor development in animal models .
In addition to its use in cancer therapy, PIN1-3 is also used in the study of protein isomerization and its role in various cellular processes. It serves as a valuable tool for understanding the molecular mechanisms underlying protein function and regulation .
Wirkmechanismus
Target of Action
Sulfopin primarily targets the peptidyl-prolyl cis-trans isomerase, Pin1 . Pin1 is a unified signaling hub that is exploited in cancer to activate oncogenes and inactivate tumor suppressors . It is overexpressed in a range of human cancers, driving oncogenesis .
Mode of Action
This compound interacts with Pin1 through a covalent bond . The active site of Pin1’s peptidyl-prolyl isomerase domain contains a nucleophilic cysteine residue (Cys113) that is suitable for targeting with covalent inhibitors . This compound, a selective covalent inhibitor of Pin1, blocks the action of Pin1, leading to the inhibition of its catalytic activity .
Biochemical Pathways
This compound affects the pathways regulated by Pin1. Pin1 is known to regulate the Myc oncoprotein . This compound downregulates Myc transcription in cancer cell lines . This suggests that this compound affects the Myc pathway and its downstream effects.
Pharmacokinetics
It is known that this compound achieves potent cellular and in vivo target engagement . This suggests that this compound has good bioavailability.
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It induces the downregulation of c-Myc target genes . Although Pin1 inhibition had a modest effect on viability in cancer cell cultures, this compound reduced tumor initiation and tumor progression in murine and zebrafish models of MYCN-driven neuroblastoma .
Action Environment
It is known that this compound can engage pin1 in cells as well as in mice following oral gavage . This suggests that this compound is effective in different biological environments.
Biochemische Analyse
Biochemical Properties
Sulfopin plays a significant role in biochemical reactions by inhibiting the activity of PIN1 . This enzyme is overexpressed in a range of human cancers, driving oncogenesis by modulating oncogene and tumor suppressor activity . This compound interacts with the active site of PIN1’s peptidyl-prolyl isomerase domain, which contains a nucleophilic cysteine residue (Cys113) suitable for targeting with covalent inhibitors .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting PIN1, thereby modulating oncogene and tumor suppressor activity . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a covalent interaction with PIN1 . It binds to the active site of PIN1’s peptidyl-prolyl isomerase domain, leading to inhibition of the enzyme . This interaction can result in changes in gene expression and modulation of oncogene and tumor suppressor activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to engage PIN1 in cells as well as in mice following oral gavage . Furthermore, this compound treatment recapitulates previously reported phenotypes associated with PIN1 genetic knockout .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, intraperitoneal this compound treatment for 7 days led to tumor regression and increased survival in a model of neuroblastoma . Daily administration inhibited tumor progression in a model of pancreatic cancer .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with PIN1 . By inhibiting PIN1, it can affect the modulation of oncogene and tumor suppressor activity, potentially impacting metabolic flux or metabolite levels .
Transport and Distribution
It has been shown to engage PIN1 in cells as well as in mice following oral gavage , suggesting it can be effectively distributed within the body.
Subcellular Localization
The subcellular localization of this compound is also yet to be fully understood. Given its interaction with PIN1, it is likely that it localizes to the same subcellular compartments as this enzyme .
Vorbereitungsmethoden
The synthesis of PIN1-3 involves several steps. The chemical name of PIN1-3 is 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-neopentylacetamide. The synthetic route typically includes the following steps:
Formation of the tetrahydrothiophene ring: This involves the reaction of a suitable precursor with sulfur to form the tetrahydrothiophene ring.
Introduction of the dioxido group: The tetrahydrothiophene ring is then oxidized to introduce the dioxido group.
Attachment of the neopentyl group: The neopentyl group is introduced through a nucleophilic substitution reaction.
Analyse Chemischer Reaktionen
PIN1-3 undergoes several types of chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be oxidized to form the dioxido group.
Substitution: The neopentyl group is introduced through a nucleophilic substitution reaction.
Addition: The chlorine atom is introduced through an addition reaction.
Common reagents used in these reactions include sulfur, oxidizing agents, and nucleophiles. The major products formed from these reactions are the intermediate compounds that lead to the final product, PIN1-3 .
Vergleich Mit ähnlichen Verbindungen
PIN1-3 ist einzigartig in seiner hohen Selektivität und Potenz als PIN1-Inhibitor. Ähnliche Verbindungen sind:
Juglon: Eine natürliche Verbindung, die die PIN1-Aktivität hemmt, jedoch mit geringerer Selektivität und Potenz als PIN1-3.
BJP-06-005-3: Ein Peptidinhibitor, der auf denselben Cysteinrest in PIN1 abzielt, aber aufgrund seiner schlechten Bioverfügbarkeit nicht für die in-vivo-Bewertung geeignet ist.
Pin1-2: Ein weiterer PIN1-Inhibitor mit ähnlicher Selektivität, aber unterschiedlicher chemischer Struktur und pharmakokinetischen Eigenschaften .
PIN1-3 zeichnet sich durch seine hohe Selektivität, Potenz und orale Bioverfügbarkeit aus, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung in der Krebstherapie macht .
Eigenschaften
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxothiolan-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3S/c1-11(2,3)8-13(10(14)6-12)9-4-5-17(15,16)7-9/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHVAHHYKGXBMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2451481-08-4 | |
Record name | 2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Sulfopin unique compared to other Pin1 inhibitors?
A: this compound distinguishes itself through its covalent binding to Pin1. It specifically targets Cys113, a crucial amino acid within Pin1's active site [, ]. This covalent interaction sets it apart from previous inhibitors and contributes to its enhanced potency and selectivity.
Q2: How does this compound impact tumor development, particularly those driven by MYC?
A: Studies demonstrate that this compound effectively inhibits the initiation and progression of tumors driven by MYCN, a Myc family member. While its impact on cancer cell viability in vitro appears modest, this compound significantly downregulates c-Myc target genes, ultimately hindering tumor growth in vivo [, ]. This effect has been observed in both murine and zebrafish models of neuroblastoma.
Q3: Has this compound shown synergy with other anti-cancer agents?
A: Emerging research suggests promising synergistic effects when this compound is combined with other anti-cancer therapies. Notably, this compound combined with Vorinostat, a histone deacetylase (HDAC) inhibitor, exhibits enhanced efficacy against H3-K27M-mutant pediatric gliomas []. This combination therapy significantly reduces cell viability and tumor growth in preclinical models, suggesting a potential new treatment avenue for this aggressive cancer.
Q4: What is the significance of this compound's selectivity for Pin1?
A: this compound's high selectivity for Pin1 is crucial for its potential as both a research tool and a therapeutic agent. This selectivity has been validated through two independent chemoproteomics approaches [], ensuring that observed effects are specifically due to Pin1 inhibition, minimizing off-target effects, and increasing its reliability for studying Pin1's biological functions.
Q5: Are there alternative approaches to targeting Pin1 beyond enzymatic inhibition?
A: Yes, recent studies have explored PROTAC (proteolysis targeting chimeras) technology to degrade Pin1. P1D-34, a potent PROTAC degrader, has shown promising anti-proliferative activity in acute myeloid leukemia (AML) cells, exceeding the efficacy of this compound in this context []. This finding highlights the potential of PROTAC-mediated degradation as a complementary strategy to traditional enzymatic inhibition for targeting Pin1.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.